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Introduction
Verona Integron-encoded Metallo-β-lactamase (VIM-2) is a class B metallo-β-lactamase (MBL)

that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort

carbapenems.[1][2][3] The enzyme utilizes a di-zinc active site to catalyze the hydrolysis of the

β-lactam ring, rendering the antibiotic ineffective.[3] The global spread of VIM-2-producing

bacteria, particularly Pseudomonas aeruginosa, poses a significant public health threat, making

the discovery of potent and specific VIM-2 inhibitors a critical area of research.[2][3][4]

These application notes provide a comprehensive overview of the kinetic analysis of VIM-2

inhibition, including detailed experimental protocols and a summary of known inhibitors and

their kinetic parameters.

VIM-2 Enzyme and Substrate Kinetics
VIM-2 demonstrates a broad substrate profile, efficiently hydrolyzing penicillins,

cephalosporins, and carbapenems.[2][5] The kinetic efficiency of VIM-2 with various substrates

can be characterized by the Michaelis-Menten constant (K_m) and the catalytic rate constant

(k_cat).

Table 1: VIM-2 Kinetic Parameters for Common β-Lactam Substrates
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Substrate K_m (μM) k_cat (s⁻¹) Reference

Chromacef 8 ± 2 22 ± 2 [6]

Nitrocefin 18 - 21 N/A [7]

Imipenem 100 180 [2]

Meropenem 33 80 [2]

Penicillin G 13 1000 [2]

Cephaloridine 217 100 [2]

Cefazolin 250 1000 [2]

Note: Kinetic parameters can vary based on experimental conditions such as buffer, pH, and

temperature.

Kinetic Analysis of VIM-2 Inhibitors
A variety of small molecules have been identified as inhibitors of VIM-2, operating through

different mechanisms of action. The potency of these inhibitors is typically quantified by the

half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i).

Table 2: Kinetic Parameters for Selected VIM-2 Inhibitors
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Inhibitor IC₅₀ (μM) K_i (μM)
Mechanism of
Inhibition

Reference

Mitoxantrone N/A 1.5 ± 0.2 Non-competitive [1][7][8]

4-

Chloromercuribe

nzoic acid

(pCMB)

N/A N/A

Slowly

reversible/Irrever

sible

[1][7]

Sulfonyl-triazole

1*
N/A 0.41 ± 0.03 Competitive [1][8]

Sulfonyl-triazole

2**
N/A 1.4 ± 0.10 Competitive [1][8]

2-

Triazolylthioacet

amide (1h)

20.6 N/A N/A [9]

6-

Phosphonometh

ylpyridine-2-

carboxylate (3a)

7.2 1.5
Competitive,

Slow-binding
[10]

EDTA 50 N/A Metal Chelation [2]

*N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide **4-

iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide

Visualized Workflows and Mechanisms
VIM-2 Catalytic Mechanism
The diagram below illustrates the general mechanism of β-lactam hydrolysis by VIM-2. The two

zinc ions in the active site activate a water molecule, which acts as a nucleophile to attack the

carbonyl carbon of the β-lactam ring, leading to its cleavage.
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Caption: VIM-2 hydrolyzes β-lactam antibiotics via a zinc-dependent mechanism.

Modes of Enzyme Inhibition
Understanding the mechanism of inhibition is crucial for drug development. The primary

reversible inhibition modalities are competitive and non-competitive, which can be

distinguished through kinetic analysis.
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Caption: Competitive inhibitors bind the active site; non-competitive inhibitors bind elsewhere.

Experimental Workflow for VIM-2 Inhibition Assay
The following diagram outlines the typical workflow for screening and characterizing VIM-2

inhibitors using a spectrophotometric assay.
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Caption: Standard workflow for kinetic analysis of VIM-2 inhibitors.

Experimental Protocols
Protocol for VIM-2 Expression and Purification
This protocol provides a general method for obtaining purified VIM-2 enzyme.
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Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid

containing the blaVIM-2 gene.

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal

medium) at 37°C to an OD₆₀₀ of 0.6-0.8.

Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to

grow the culture at a lower temperature (e.g., 18-25°C) overnight.

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 30

mM Tris pH 7.6, 100 mM NaCl) and lyse the cells using sonication or a French press.

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

Chromatography: Purify VIM-2 from the supernatant using a series of chromatography steps.

A common approach is to use an anion-exchange column followed by a gel filtration column

(e.g., Sephacryl S-200).[6]

Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration

using the extinction coefficient at 280 nm (ε₂₈₀ = 28,500 M⁻¹cm⁻¹).[6]

Storage: Store the purified enzyme at -80°C in a suitable buffer containing glycerol.

Protocol for Steady-State Kinetic and Inhibition Assays
This protocol describes the use of the chromogenic cephalosporin, nitrocefin, to determine

VIM-2 kinetic parameters and inhibitor potency.

Assay Buffer Preparation: Prepare an appropriate assay buffer. A commonly used buffer is

30 mM Tris or 50 mM HEPES, pH 7.2-7.6, supplemented with 50 μM ZnCl₂.[2][6][7][9] The

addition of BSA (e.g., 50 µg/mL) and a non-ionic detergent (e.g., 0.01% Triton X-100) can

help prevent enzyme denaturation.[10]

Reagent Preparation:

Enzyme: Dilute the purified VIM-2 stock to a working concentration in assay buffer. The

final concentration should be sufficient to produce a linear reaction rate for several minutes

(typically in the low pM to nM range).
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Substrate: Prepare a stock solution of nitrocefin in DMSO and dilute it to various working

concentrations in assay buffer.

Inhibitor: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial

dilution series.[10]

Assay Setup (96- or 384-well plate format):

For K_m Determination: To each well, add a fixed amount of VIM-2 enzyme and varying

concentrations of nitrocefin substrate.

For IC₅₀ Determination: To each well, add VIM-2 enzyme and varying concentrations of

the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15

minutes) to allow for binding equilibrium, which is especially important for slow-binding

inhibitors.[7][10]

Reaction Initiation and Monitoring:

Initiate the enzymatic reaction by adding the nitrocefin substrate (for IC₅₀) or the enzyme

(for K_m).

Immediately begin monitoring the change in absorbance at 482-495 nm using a plate

reader at a constant temperature (e.g., 30°C).[7][9]

Data Analysis:

Initial Velocity (v): Calculate the initial reaction velocity from the linear portion of the

absorbance vs. time plot.

K_m and V_max: For K_m determination, plot the initial velocity against the substrate

concentration and fit the data to the Michaelis-Menten equation using non-linear

regression software (e.g., GraphPad Prism).[7]

IC₅₀ Determination: Plot the percent inhibition (or initial velocity) against the logarithm of

the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine

the IC₅₀ value.
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K_i Determination: The inhibition constant (K_i) and mechanism of inhibition can be

determined by measuring initial velocities at multiple substrate and inhibitor concentrations

and performing a global fit of the data to competitive, non-competitive, uncompetitive, or

mixed-inhibition models. For a competitive inhibitor, the K_i can also be estimated from the

IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and

K_m are known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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